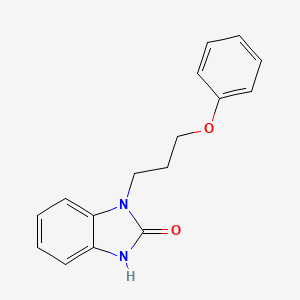

![molecular formula C22H29N5O B5536546 2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5536546.png)

2-methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Pyrimidine derivatives are synthesized through various chemical reactions, often involving nucleophilic substitution and cyclization processes. For example, derivatives similar to the target compound have been synthesized by reacting 2,4,6-trichloropyrimidine with amines, leading to a series of compounds with notable pharmacological profiles (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing nitrogen atoms. Structural analyses often involve X-ray crystallography to determine the arrangement of atoms within the molecule and how this influences the compound's properties (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can include nucleophilic substitutions and the formation of adducts with other molecules. These reactions are often influenced by the substituents on the pyrimidine ring, which can alter the compound's reactivity and its interactions with biological targets (Orozco et al., 2009).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of the substituents on the pyrimidine ring.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including acidity, basicity, and reactivity towards various chemical agents, are determined by the electronic structure of the pyrimidine ring and the substituents attached to it. Studies on the structure-activity relationships of these compounds provide insights into how modifications to the chemical structure influence their biological activity and chemical behavior (Sekiya et al., 1983).

科学的研究の応用

Synthesis and Pharmacological Properties

- A series of 4-piperazinopyrimidines bearing a methylthio substituent has been synthesized, displaying a profile that includes antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties, indicating the chemical versatility and potential application in clinical research (Mattioda et al., 1975).

Antibacterial Activity

- The preparation and antibacterial activity of a series of pyrido(2,3-d)pyrimidine derivatives have been investigated, showing significant activity against gram-negative bacteria, including Pseudomonas aeruginosa. This highlights the compound's potential as a basis for developing new antibacterial agents (Matsumoto & Minami, 1975).

DNA Interaction Studies

- Studies on the interaction with DNA of unfused aromatic systems containing terminal piperazino substituents have revealed that these compounds can bind strongly to DNA by intercalation or more weakly in a groove complex. This suggests applications in understanding drug-DNA interactions and the development of novel anticancer agents (Wilson et al., 1990).

Anti-inflammatory and Analgesic Activity

- Synthesis and evaluation of ibuprofen analogs, including compounds derived from piperidine, have demonstrated potent antiinflammatory activity, suggesting the potential for developing new antiinflammatory drugs (Rajasekaran et al., 1999).

Nonlinear Optical Properties

- The structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, have been studied. These compounds exhibit considerable nonlinear optical (NLO) properties, indicating potential applications in the fields of medicine and NLO devices (Hussain et al., 2020).

Anticancer Potential

- Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines have been conducted, with some derivatives showing significant activity, pointing to their potential as anticancer agents (Mallesha et al., 2012).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O/c1-18-23-20(25-10-6-3-7-11-25)17-21(24-18)26-12-14-27(15-13-26)22(28)16-19-8-4-2-5-9-19/h2,4-5,8-9,17H,3,6-7,10-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXFJHRSJWAJDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-[4-(phenylacetyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)

![2-[(3'-acetylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5536471.png)

![ethyl (8,8-dimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinolin-6(7H)-ylidene)acetate](/img/structure/B5536478.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)

![3-propyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5536498.png)

![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)

![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5536510.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5536556.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5536565.png)

![(1S*,5R*)-3-benzyl-N-(2-methoxyphenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5536568.png)